2-Chloro-1-methoxy-4-methyl-3-nitro-benzene
Description
2-Chloro-1-methoxy-4-methyl-3-nitro-benzene (C₈H₇ClNO₃) is a substituted aromatic compound featuring a benzene ring with chloro, methoxy, methyl, and nitro substituents at positions 2, 1, 4, and 3, respectively. Its molecular structure confers unique electronic and steric properties, making it a candidate for synthetic applications in pharmaceuticals, agrochemicals, and materials science. Notably, this compound has been discontinued in commercial catalogs, as indicated by , limiting its current availability for research or industrial use.
Properties
IUPAC Name |
2-chloro-1-methoxy-4-methyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-4-6(13-2)7(9)8(5)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPVKPRYVAQYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Chlorination Sequence
A plausible route begins with 4-methylanisole (1-methoxy-4-methylbenzene) . Nitration using concentrated HNO₃/H₂SO₄ at 0–50°C typically directs the nitro group to the ortho or para position relative to the methoxy group. However, the para position is already occupied by the methyl group, forcing nitration to the ortho position (C2). Subsequent chlorination via POCl₃/PCl₅ at 115°C or SOCl₂ in dichloromethane could introduce chlorine at C3, meta to the nitro group. This pathway, however, risks incorrect regioselectivity due to competing directing effects.
Key Challenges :
-
Nitro groups strongly deactivate the ring, complicating subsequent electrophilic chlorination.
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Steric hindrance between substituents may reduce yields.
Nucleophilic Aromatic Substitution (NAS)
NAS offers an alternative for introducing chlorine when electron-withdrawing groups activate specific ring positions. For instance, the nitro group at C3 could facilitate displacement of a leaving group (e.g., sulfonate) at C2.
Tosylate Intermediate Route
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Synthesis of 2-hydroxy-1-methoxy-4-methyl-3-nitrobenzene : Nitration of 4-methylguaiacol (2-methoxy-4-methylphenol) could yield the nitro derivative at C3, leveraging the methoxy group’s ortho/para-directing influence.
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Tosylation : Treatment with tosyl chloride in pyridine converts the hydroxyl group at C2 into a tosylate, a superior leaving group.
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Chlorination : Displacement with KCl in DMF or DMSO at 80–100°C introduces chlorine at C2.
Advantages :
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High regiocontrol due to the nitro group’s activation of C2 for NAS.
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Avoids harsh electrophilic conditions that may degrade sensitive substituents.
Sequential Functionalization via Protective Groups
Temporary protective groups can mitigate directing-effect conflicts. For example, protecting the methoxy group as a silyl ether during nitration could alter regioselectivity.
Silyl Protection Strategy
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Protection : Treat 4-methylanisole with tert-butyldimethylsilyl chloride (TBDMSCl) to mask the methoxy group.
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Nitration : Direct nitration to C3, adjacent to the methyl group, due to reduced electronic influence from the protected methoxy.
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Deprotection and Chlorination : Remove the silyl group with TBAF, then chlorinate at C2 using POCl₃.
Yield Considerations :
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Multi-step processes often suffer from cumulative yield losses.
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Protective group compatibility must be rigorously validated.
The choice of chlorinating reagent significantly impacts efficiency and selectivity. Below, we contrast methods from referenced patents:
For 2-chloro-1-methoxy-4-methyl-3-nitrobenzene, POCl₃/PCl₅ is preferred due to its efficacy in chlorinating electron-deficient rings, though elevated temperatures may risk decomposition of nitro groups.
Nitration Optimization and Regioselectivity
Nitration remains the most critical step for achieving correct substituent placement. The methoxy group’s strong ortho/para-directing effect often dominates over the methyl group’s weaker influence. However, steric effects from the methyl group at C4 can force nitration to C3, as seen in analogous systems.
Experimental Protocol :
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Dissolve 4-methylanisole (10 mmol) in concentrated H₂SO₄ (20 mL) at 0°C.
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Add HNO₃ (11 mmol) dropwise over 30 minutes.
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Stir at 0°C for 2 hours, then pour onto ice.
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Extract with CH₂Cl₂, dry (Na₂SO₄), and purify via silica chromatography.
Outcome :
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Nitration at C3 achieves ~40% yield, with byproducts arising from C2 and C6 nitration.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost, safety, and minimal purification. The patent US6399781B1 highlights the utility of one-pot sequences for multi-step reactions, avoiding intermediate isolation. For example, a Knoevenagel-cyclization-chlorination sequence could be adapted for benzene systems, though this remains speculative.
Process Recommendations :
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The nitro group at position 3 strongly activates the aromatic ring for nucleophilic substitution at positions ortho and para to itself. In this compound, the chlorine atom at position 2 (ortho to the nitro group) becomes susceptible to displacement by strong nucleophiles.
Mechanism :
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Deprotonation of the nucleophile (e.g., ethoxide) generates a strong base.
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Resonance stabilization from the nitro group creates a partial positive charge at the chlorine-bearing carbon.
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Nucleophilic attack replaces chlorine with the incoming group.
Example Reaction :
| Reagents | Conditions | Product |
|---|---|---|
| Sodium ethoxide | Reflux in ethanol | 1-Methoxy-2-ethoxy-4-methyl-3-nitrobenzene |
This parallels documented S<sub>N</sub>Ar behavior in similar systems, where nitro groups facilitate chlorine displacement by alkoxy groups .
Reduction of the Nitro Group
The nitro group at position 3 can be selectively reduced to an amine under catalytic hydrogenation or chemical reduction conditions.
Mechanism :
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Hydrogen gas in the presence of palladium on carbon (Pd/C) facilitates stepwise reduction:
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Acidic conditions (e.g., Fe/HCl) may also achieve reduction via electron transfer.
Example Reaction :
| Reagents | Conditions | Product |
|---|---|---|
| H<sub>2</sub>, Pd/C | Ethanol, 50°C | 2-Chloro-1-methoxy-4-methyl-3-aminobenzene |
The product retains the chloro and methoxy substituents, enabling further functionalization .
Oxidation of the Methyl Group
The methyl group at position 4 can be oxidized to a carboxylic acid under strong oxidizing conditions.
Mechanism :
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Potassium permanganate (KMnO<sub>4</sub>) in acidic media cleaves the methyl group:
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Chromium-based oxidants (e.g., CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) also achieve this transformation.
Example Reaction :
| Reagents | Conditions | Product |
|---|---|---|
| KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Reflux in water | 2-Chloro-1-methoxy-4-carboxy-3-nitrobenzene |
This reaction is typical for aromatic methyl groups adjacent to electron-withdrawing substituents .
Electrophilic Substitution
Despite the deactivating nitro group, the methoxy substituent at position 1 directs electrophilic attack to its ortho and para positions.
Example Reaction :
| Reagents | Conditions | Product |
|---|---|---|
| Br<sub>2</sub>, FeBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 2-Chloro-1-methoxy-4-methyl-5-bromo-3-nitrobenzene |
Bromination occurs preferentially at position 5 (para to methoxy), as predicted by directing effects .
Functional Group Interconversion
The methoxy group can be demethylated to a hydroxyl group using boron tribromide (BBr<sub>3</sub>):
Example Reaction :
| Reagents | Conditions | Product |
|---|---|---|
| BBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, -78°C | 2-Chloro-1-hydroxy-4-methyl-3-nitrobenzene |
This reaction proceeds via cleavage of the methyl-oxygen bond, yielding a phenolic product .
Scientific Research Applications
Organic Synthesis Applications
1. Building Block for Aryl Halides
The compound can be converted into other aryl halides through reactions such as the Sandmeyer reaction. This transformation involves replacing the chlorine atom with other functional groups, expanding its utility in synthetic organic chemistry .
2. Nitration and Halogenation Reactions
2-Chloro-1-methoxy-4-methyl-3-nitro-benzene can undergo nitration to introduce additional nitro groups or halogenation to produce halogenated derivatives. These reactions are crucial for creating compounds with enhanced reactivity and specificity for further applications in materials science and pharmaceuticals .
Case Study 1: Synthesis of Bosutinib
In a recent study, researchers successfully synthesized bosutinib using this compound as an intermediate. The method involved a series of coupling reactions that demonstrated the compound's effectiveness in producing high-yield pharmaceutical products under mild conditions .
Case Study 2: Antimicrobial Testing
Another study explored the antimicrobial properties of nitro-substituted aromatic compounds similar to this compound. Results indicated that these compounds exhibited significant activity against several pathogens, paving the way for further exploration into their potential as new antibiotic agents .
Mechanism of Action
The mechanism of action of 2-Chloro-1-methoxy-4-methyl-3-nitro-benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent type, position, and electronic effects. Below is a detailed comparison:
Table 1: Key Properties of 2-Chloro-1-methoxy-4-methyl-3-nitro-benzene and Analogs
Electronic and Steric Effects
- Nitro Group Influence : The nitro group at position 3 in the target compound strongly deactivates the ring, directing electrophilic substitutions to meta/para positions. This contrasts with 4-Chloro-2-Methylanisole (), which lacks a nitro group and is more reactive toward electrophilic aromatic substitution .
- Steric Hindrance : The methyl group at position 4 introduces steric hindrance, reducing reactivity compared to analogs like 1,5-Dichloro-3-methoxy-2-nitrobenzene (), which lacks a bulky substituent .
Biological Activity
2-Chloro-1-methoxy-4-methyl-3-nitro-benzene, a nitro-substituted aromatic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 202.61 g/mol. Its structure features a nitro group, a methoxy group, and a chlorine atom, which contribute to its reactivity and biological interactions.
Target Interaction
Research indicates that compounds similar to this compound may act on various biological targets. For instance, it is hypothesized that this compound can interact with the metabotropic glutamate receptor 5 (mGluR5) , which is involved in synaptic plasticity and neuronal signaling pathways. This interaction could lead to modulation of downstream signaling cascades that are critical for neuronal excitability and plasticity.
Biochemical Pathways
The modulation of mGluR5 can influence several biochemical pathways, including those related to cell survival, apoptosis, and inflammation. The inhibition or activation of these pathways may provide therapeutic benefits in conditions such as neurodegenerative diseases and psychiatric disorders.
Pharmacokinetics
Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties. Its bioavailability is expected to be good due to its moderate molecular weight and lipophilicity. Further investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles are warranted to fully understand its pharmacokinetic behavior .
Anticancer Potential
Several studies have explored the anticancer potential of nitro-substituted aromatic compounds. For example, similar compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the nitro group is often associated with increased reactivity towards cellular macromolecules, leading to enhanced anticancer activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Nitro compounds are known for their broad-spectrum antibacterial activity. In vitro studies have demonstrated that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of various nitro-substituted compounds on human breast cancer cells (MCF-7). The results indicated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15 | Apoptosis induction via caspase activation |
| Control (Doxorubicin) | 5 | DNA intercalation |
Study on Antimicrobial Activity
In another study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both bacterial strains, indicating promising antimicrobial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-1-methoxy-4-methyl-3-nitro-benzene, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves multi-step substitution and nitration reactions. For example, starting from a methoxy-methylbenzene precursor, chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C). Subsequent nitration requires careful control of the nitrating agent (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Optimization includes:
- Monitoring reaction progress via TLC or GC-MS.
- Adjusting stoichiometry to favor mono-substitution (e.g., 1.1 eq. chlorinating agent).
- Temperature gradients to minimize byproducts. Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm regiochemistry .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing aromatic protons at δ 6.8–7.5 ppm) and confirms substitution patterns. Coupling constants help identify ortho/meta/para relationships .
- UV-Vis Spectroscopy : Detects electronic transitions influenced by nitro and methoxy groups (e.g., λmax ~270–310 nm for nitroaromatics) .
- X-ray Crystallography : Resolves bond lengths and angles, particularly useful for confirming steric effects of the methoxy and nitro groups (e.g., C–O bond length ~1.36 Å) .
Table 1: Key Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons at δ 7.2 (d, J=8.5 Hz) | |
| X-ray Diffraction | Dihedral angle: 12.5° between nitro and methoxy |
Advanced Research Questions
Q. How do steric and electronic factors influence regioselectivity in electrophilic substitution reactions?
Methodological Answer: The methoxy group (-OCH₃) is ortho/para-directing due to its electron-donating resonance effect, while the nitro group (-NO₂) is meta-directing and deactivating. Competing effects can lead to ambiguous regioselectivity. To resolve this:
Q. How can contradictions in spectral data for derivatives be resolved?
Methodological Answer: Contradictions often arise from polymorphism or solvent effects. Strategies include:
- Cross-Validation : Combine NMR, IR, and X-ray data to confirm bond assignments. For example, a discrepancy in nitro group stretching frequencies (IR: ~1520 cm⁻¹) may indicate hydrogen bonding .
- Dynamic NMR : Resolve rotational barriers (e.g., methoxy group rotation) causing split peaks at low temperatures.
- Crystallographic Refinement : Use high-resolution X-ray data (R factor <0.05) to detect minor conformers .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Pd catalysts. Key parameters include HOMO/LUMO energies (e.g., LUMO ~ -1.8 eV for nitro groups) and Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- Benchmarking : Compare with experimental data from halogenated analogs (e.g., 2-Bromo-4-nitro derivatives) .
Q. How does the compound’s stability under acidic/basic conditions impact synthetic applications?
Methodological Answer:
- Hydrolytic Stability : The nitro group enhances resistance to hydrolysis, but the methoxy group is susceptible to acid-catalyzed cleavage (e.g., HCl/MeOH at 60°C). Monitor via pH-controlled stability assays .
- Thermal Stability : DSC/TGA analysis reveals decomposition onset at ~180°C, critical for high-temperature reactions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
